2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
The compound “2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrano[4,3-b]pyran ring system, which is a bicyclic structure consisting of a pyran ring fused with another pyran ring. The compound also contains various functional groups including an amino group (NH2), a carbonitrile group (C≡N), a ketone group (C=O), and a bromofluorophenyl group (C6H3BrF) .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of certain derivatives similar to 2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has been thoroughly studied using X-ray diffraction techniques. For example, the crystal structure of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile demonstrated that all atoms of the pyran ring are coplanar, differing from similar compounds. This structure is stabilized by intermolecular hydrogen bonds, showcasing the significance of molecular interactions in defining the structure of such compounds (Wang et al., 2005).
Unclassical Pyran Conformations
Several derivatives have exhibited unclassical conformations, where the pyran ring deviates significantly from planarity and adopts boat conformations. These unique geometries, observed through X-ray studies, provide valuable insights into the structural diversity and potential reactivity of these compounds (Sharma et al., 2015).
Biomedical Applications
Antibacterial and Antioxidant Properties
Research has highlighted the synthesis of pyrano[3,2-b]pyran derivatives with notable antibacterial and antioxidant properties. Certain derivatives demonstrated significant minimum inhibitory concentration (MIC) values against bacteria like Staphylococcus aureus, indicating their potential as antibacterial agents. Moreover, derivatives with specific substituent groups exhibited strong antioxidant activity, suggesting their applicability in combating oxidative stress-related conditions (Memar et al., 2020).
Material Science and Electronics
Optical and Structural Properties
The optical and structural properties of certain pyrano[3,2-c]quinoline derivatives have been scrutinized, revealing that these compounds, in their thin-film form, maintain their chemical bonds and exhibit specific optical properties. These characteristics are essential for applications in photovoltaics and electronic devices, where the absorption parameters and electron transition types play a crucial role (Zeyada et al., 2016).
Photovoltaic Applications
The photovoltaic properties of certain pyrano[3,2-c]quinoline derivatives have been explored, particularly their potential in organic–inorganic photodiode fabrication. Studies on the electrical properties of heterojunction diodes made from these compounds underlined their rectification behavior and photovoltaic properties, marking their significance in the development of photodiodes and other optoelectronic components (Zeyada et al., 2016).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a variety of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O3/c1-7-4-12-14(16(21)22-7)13(9(6-19)15(20)23-12)8-2-3-11(18)10(17)5-8/h2-5,13H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMCFNZWJGMRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)Br)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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